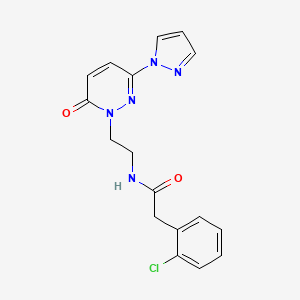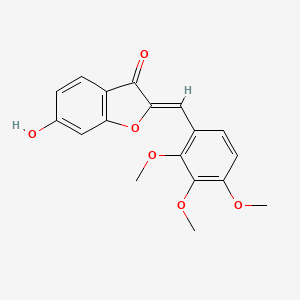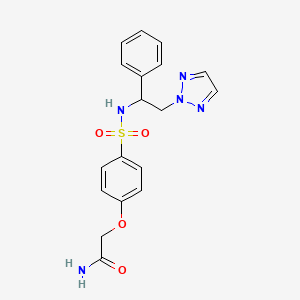![molecular formula C24H22N2O4 B2513130 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922000-56-4](/img/structure/B2513130.png)
4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use, but for research purposes only. The molecular formula is C24H22N2O4 and the molecular weight is 402.45.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core . The compound also contains an isopropoxy group and a benzamide group.Physical And Chemical Properties Analysis
The compound has a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 . It is soluble in methanol .Aplicaciones Científicas De Investigación
Chemical Reactions and Molecular Rearrangements
Compounds structurally related to 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide have been a subject of study for their interesting chemical reactions and rearrangements. For instance, Terada et al. (1973) explored the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b] oxazole derivatives, revealing pathways to exo-methylene compounds and the formation of isoindoles and acridanone derivatives through mechanistic assumptions based on their structural behavior (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Synthesis of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds bearing resemblance to the core structure of 4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide have been extensively studied. Research by Künzle and Schmutz (1969) on dibenzo[b,f]-1,4-oxazepin-11(10H)-ones highlights the synthetic routes and structural analysis of compounds with electron-attracting substituents, providing insights into the versatile chemistry of oxazepine derivatives (Künzle & Schmutz, 1969).
Potential Applications in Drug Development
While direct applications in drug development for the specified compound are not detailed, studies on structurally related compounds offer valuable insights. For example, the development of potent serotonin-3 receptor antagonists based on the structure-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides shows the potential of these compounds in therapeutic applications, such as their use in treating conditions related to serotonin receptor activity (Harada et al., 1995).
Material Science and Novel Materials
The construction of heterocycles and the exploration of their physical properties have implications beyond pharmaceuticals, extending into material science. The synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, for example, highlights the potential of these compounds in novel materials with unique and important physical properties, underscoring the broader significance of such chemical studies (Konstantinova, Tolmachev, Popov, & Rakitin, 2020).
Mecanismo De Acción
The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests it could have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Propiedades
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15(2)29-18-11-8-16(9-12-18)23(27)25-17-10-13-21-19(14-17)24(28)26(3)20-6-4-5-7-22(20)30-21/h4-15H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGIAMTAINSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

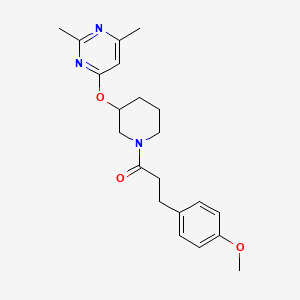

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2513053.png)

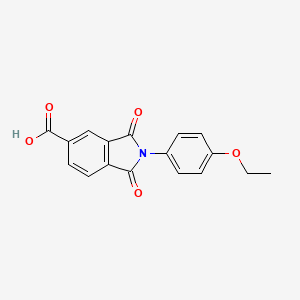
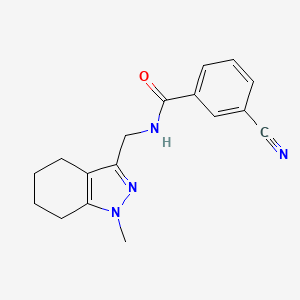

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)

